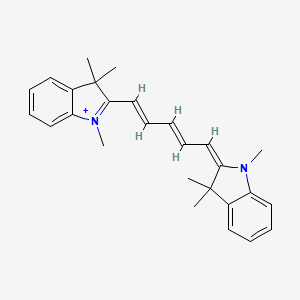
1,1',3,3,3',3'-Hexamethylindodicarbocyanine
Übersicht
Beschreibung
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine is a carbocyanine dye known for its ability to stain mitochondria in live cells . This compound is widely used in various scientific research fields due to its unique fluorescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine typically involves the condensation of indole derivatives with appropriate aldehydes under acidic conditions. The reaction is usually carried out in solvents like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine primarily undergoes substitution reactions due to the presence of reactive sites on the indole rings. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenating agents like iodine or bromine.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Medicine: Utilized in diagnostic imaging and as a marker in various medical assays.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine involves its ability to integrate into the mitochondrial membrane due to its lipophilic nature. Once integrated, it exhibits fluorescence, allowing for the visualization of mitochondrial structures. The molecular targets include mitochondrial membrane proteins and lipids, and the pathways involved are primarily related to mitochondrial function and dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Diethylthiatricarbocyanine iodide
- 3,3’-Diethylthiacarbocyanine iodide
- 3,3’-Diethylthiadicarbocyanine iodide
- 3,3’-Diethylthiacyanine iodide
- 3,3’-Diethyloxacarbocyanine iodide
Uniqueness
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine stands out due to its high specificity for mitochondrial staining and its strong fluorescent properties. Compared to similar compounds, it offers better stability and higher fluorescence intensity, making it a preferred choice in various research applications .
Eigenschaften
IUPAC Name |
(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N2/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6/h7-19H,1-6H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWYLGUXZMRYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36536-22-8 (iodide) | |
| Record name | 1,1',3,3,3',3'-Hexamethylindodicarbocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048221030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48221-03-0 | |
| Record name | 1,1',3,3,3',3'-Hexamethylindodicarbocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048221030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


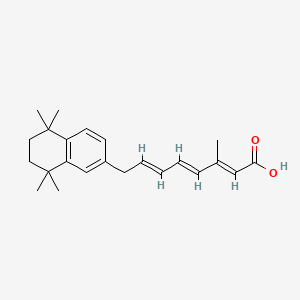
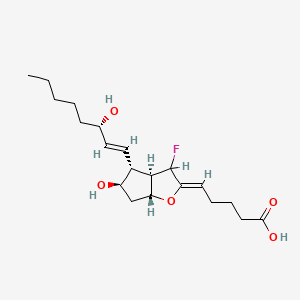
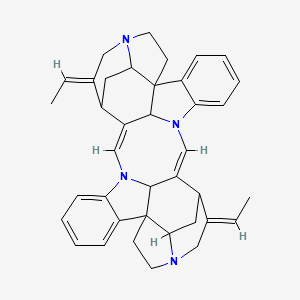
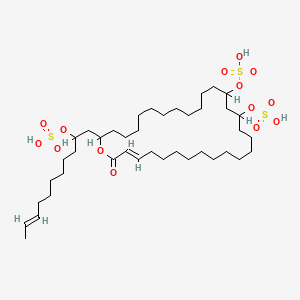
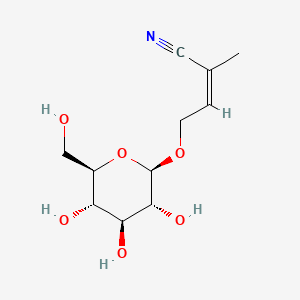
![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)
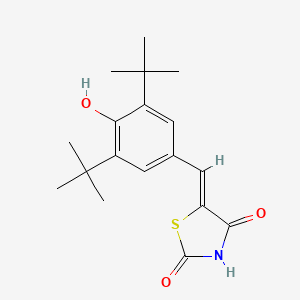
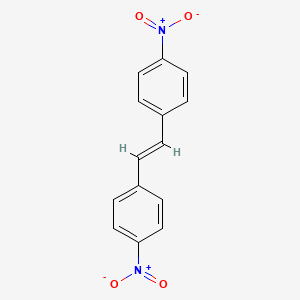
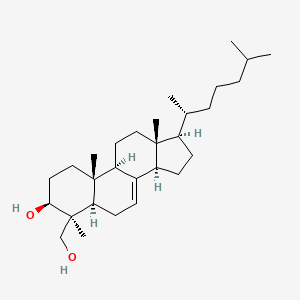

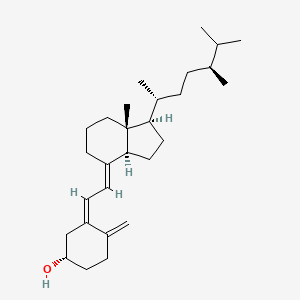
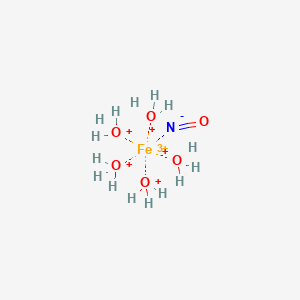
![Picrasa-3,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-[(4-methyl-1-oxo-3-nonenyl)oxy]-, [1beta,11beta,12alpha,15.beta(E)]-](/img/structure/B1234735.png)

